molecular formula C25H33N3O3 B11533337 N-{(E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}-4-(octyloxy)aniline

N-{(E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}-4-(octyloxy)aniline

Cat. No.: B11533337
M. Wt: 423.5 g/mol
InChI Key: KIKRTEQLPSWZNG-UHFFFAOYSA-N
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Description

(E)-1-[3-NITRO-4-(PYRROLIDIN-1-YL)PHENYL]-N-[4-(OCTYLOXY)PHENYL]METHANIMINE is a complex organic compound characterized by its unique structural features. It contains a nitro group, a pyrrolidine ring, and an octyloxyphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[3-NITRO-4-(PYRROLIDIN-1-YL)PHENYL]-N-[4-(OCTYLOXY)PHENYL]METHANIMINE typically involves a multi-step process. The initial step often includes the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the formation of the pyrrolidine ring through cyclization reactions. The final step involves the condensation of the nitro-pyrrolidine intermediate with an octyloxyphenyl derivative under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[3-NITRO-4-(PYRROLIDIN-1-YL)PHENYL]-N-[4-(OCTYLOXY)PHENYL]METHANIMINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(E)-1-[3-NITRO-4-(PYRROLIDIN-1-YL)PHENYL]-N-[4-(OCTYLOXY)PHENYL]METHANIMINE has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-[3-NITRO-4-(PYRROLIDIN-1-YL)PHENYL]-N-[4-(OCTYLOXY)PHENYL]METHANIMINE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrrolidine ring and octyloxyphenyl group contribute to the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-[3-NITRO-4-(PYRROLIDIN-1-YL)PHENYL]-N-[4-(OCTYLOXY)PHENYL]METHANIMINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C25H33N3O3

Molecular Weight

423.5 g/mol

IUPAC Name

1-(3-nitro-4-pyrrolidin-1-ylphenyl)-N-(4-octoxyphenyl)methanimine

InChI

InChI=1S/C25H33N3O3/c1-2-3-4-5-6-9-18-31-23-13-11-22(12-14-23)26-20-21-10-15-24(25(19-21)28(29)30)27-16-7-8-17-27/h10-15,19-20H,2-9,16-18H2,1H3

InChI Key

KIKRTEQLPSWZNG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)N=CC2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-]

Origin of Product

United States

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